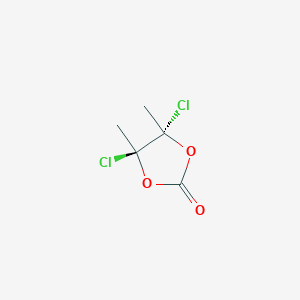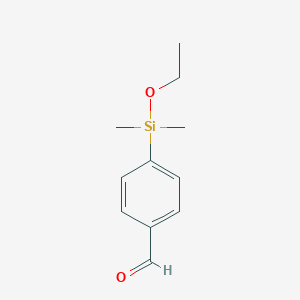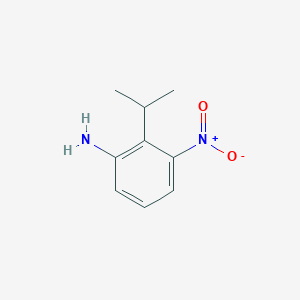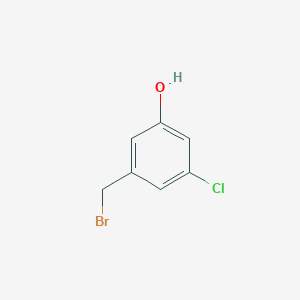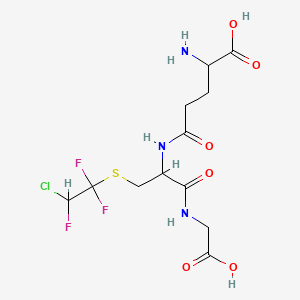
S-(2-Chloro-1,1,2-trifluoroethyl)glutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Chloro-1,1,2-trifluoroethyl)glutathione is a glutathione conjugate formed through the reaction of glutathione with chlorotrifluoroethene. This compound is known for its nephrotoxic properties, particularly in male rats . It is a significant subject of study due to its bioactivation and cytotoxicity mechanisms.
准备方法
The synthesis of S-(2-Chloro-1,1,2-trifluoroethyl)glutathione involves the enzymatic reaction catalyzed by glutathione S-transferase. This enzyme facilitates the conjugation of glutathione with chlorotrifluoroethene . The reaction conditions typically involve the use of rat or human hepatocytes, or human hepatoma-derived Hep G2 cells, which are exposed to chlorotrifluoroethene. The formation of the compound is then quantified using high-performance liquid chromatography (HPLC) .
化学反应分析
S-(2-Chloro-1,1,2-trifluoroethyl)glutathione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
S-(2-Chloro-1,1,2-trifluoroethyl)glutathione has several scientific research applications, including:
作用机制
The mechanism of action of S-(2-Chloro-1,1,2-trifluoroethyl)glutathione involves its bioactivation to a nephrotoxic metabolite. This process is catalyzed by glutathione S-transferase, which forms the initial glutathione conjugate. The conjugate is then metabolized by renal cysteine conjugate β-lyase to produce a reactive thiol, which can further undergo reactions to form toxic metabolites such as chlorofluoroacetic acid and inorganic fluoride .
相似化合物的比较
S-(2-Chloro-1,1,2-trifluoroethyl)glutathione can be compared with other similar compounds, such as:
S-(2-Chloro-1,1,2-trifluoroethyl)cysteine: Another glutathione conjugate of chlorotrifluoroethene, which also exhibits nephrotoxic properties.
S-(2-Chloro-1,1,2-trifluoroethyl)-DL-alpha-methylcysteine: A compound that cannot be metabolized by pyridoxal phosphate-dependent enzymes and is not toxic to isolated renal tubular cells.
The uniqueness of this compound lies in its specific bioactivation pathway and the formation of highly reactive and toxic metabolites .
属性
CAS 编号 |
97058-30-5 |
|---|---|
分子式 |
C12H17ClF3N3O6S |
分子量 |
423.79 g/mol |
IUPAC 名称 |
2-amino-5-[[1-(carboxymethylamino)-3-(2-chloro-1,1,2-trifluoroethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17ClF3N3O6S/c13-11(14)12(15,16)26-4-6(9(23)18-3-8(21)22)19-7(20)2-1-5(17)10(24)25/h5-6,11H,1-4,17H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25) |
InChI 键 |
LVXLCZPTUBQNHH-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)NC(CSC(C(F)Cl)(F)F)C(=O)NCC(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)

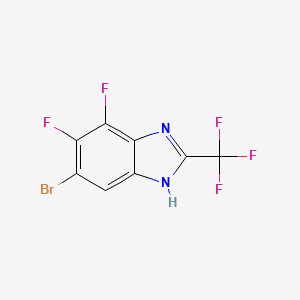
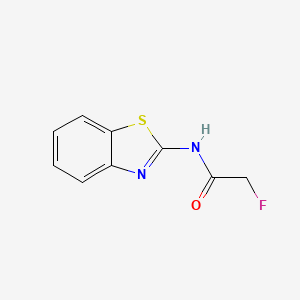
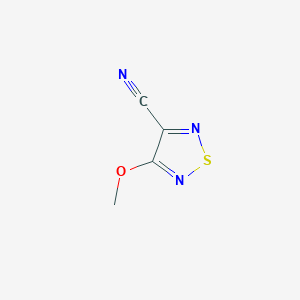
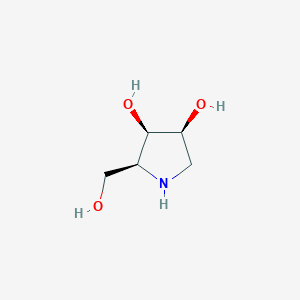
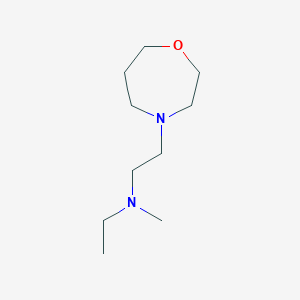
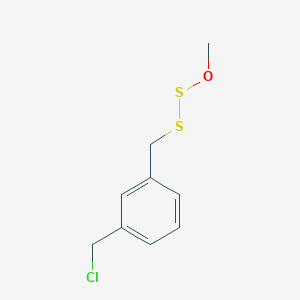
![a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
